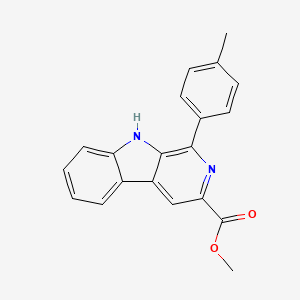![molecular formula C15H11BrN2O2S2 B12161755 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B12161755.png)
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group attached to a thienopyrimidine core, which is further linked to a propanoic acid moiety through a sulfanyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate thiophene and pyrimidine precursors. The bromophenyl group is then introduced via a bromination reaction, followed by the attachment of the propanoic acid moiety through a sulfanyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The bromophenyl group plays a crucial role in binding to the active sites of target proteins, while the thienopyrimidine core enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-((5-(p-Tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
- 3-(3-Methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a pharmacophore, while the thienopyrimidine core provides a stable scaffold for further modifications .
Properties
Molecular Formula |
C15H11BrN2O2S2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
InChI Key |
VVVDCPBEDOBOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12161686.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)
![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
![3,5-dimethyl-6-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B12161716.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12161730.png)
![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)
![tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate](/img/structure/B12161736.png)
![N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12161751.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B12161752.png)
